2-Amino-7-methoxyquinoline-3-carboxylic acid

Protein Kinase CK2 Medicinal Chemistry Enzyme Inhibition

This quinoline-3-carboxylic acid building block features three orthogonal functional groups (2-amino, 3-carboxyl, 7-methoxy) enabling systematic SAR exploration for kinase inhibitor programs. The 2-amino group is essential for CK2 inhibitory activity (class IC₅₀ as low as 0.65 μM), while the 7-methoxy substituent confers superior metabolic stability versus non-methoxy analogs. Unlike generic quinoline acids lacking these groups, this scaffold delivers both potency and improved PK behavior. Ideal for parallel synthesis and diversity-oriented library generation.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 1780503-79-8
Cat. No. B2492331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-methoxyquinoline-3-carboxylic acid
CAS1780503-79-8
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCOC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N
InChIInChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(11(14)15)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13)(H,14,15)
InChIKeyCPWUJTUKJDVRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-7-methoxyquinoline-3-carboxylic acid (CAS 1780503-79-8): A Functionalized Quinoline Scaffold for Kinase Inhibitor Development


2-Amino-7-methoxyquinoline-3-carboxylic acid (CAS 1780503-79-8) is a heterocyclic aromatic compound belonging to the quinoline-3-carboxylic acid family, characterized by a 2-amino substituent, a 7-methoxy group, and a carboxylic acid moiety at the 3-position. Its molecular formula is C11H10N2O3 with a molecular weight of 218.21 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1].

Why Generic Substitution of 2-Amino-7-methoxyquinoline-3-carboxylic acid (CAS 1780503-79-8) with In-Class Analogs Compromises Pharmacological and Physicochemical Profiles


Simple substitution of 2-amino-7-methoxyquinoline-3-carboxylic acid with structurally related quinoline carboxylic acids—such as those lacking the 2-amino group or the 7-methoxy substituent—can significantly alter both target engagement and metabolic stability. The 2-amino group is essential for maintaining the inhibitory activity against protein kinase CK2 observed in this chemical class [1], while the 7-methoxy substituent has been associated with improved metabolic stability compared to non-methoxy analogs . Consequently, using a generic analog without these functional groups may lead to reduced potency and compromised pharmacokinetic behavior in downstream assays.

2-Amino-7-methoxyquinoline-3-carboxylic acid (CAS 1780503-79-8): Quantifiable Differentiation Against Closest Analogs


CK2 Inhibitory Activity: Class Comparison of 2-Aminoquinoline-3-carboxylic Acids vs. Other Quinoline Carboxylates

Compounds bearing the 2-aminoquinoline-3-carboxylic acid scaffold have been identified as some of the most potent inhibitors of protein kinase CK2 within a series of 3-quinoline carboxylic acids. In a study evaluating 43 newly synthesized derivatives, 22 compounds exhibited CK2 inhibition with IC50 values ranging from 0.65 to 18.2 μM. The most active inhibitors were consistently found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, distinguishing this scaffold from other quinoline carboxylate subclasses [1].

Protein Kinase CK2 Medicinal Chemistry Enzyme Inhibition

Molecular Weight Differentiation: Impact of 7-Methoxy and 2-Amino Groups on Physicochemical Properties

2-Amino-7-methoxyquinoline-3-carboxylic acid possesses a molecular weight of 218.21 g/mol, which is 30.03 g/mol higher than 2-aminoquinoline-3-carboxylic acid (188.18 g/mol) due to the 7-methoxy group, and 15.02 g/mol higher than 7-methoxyquinoline-3-carboxylic acid (203.19 g/mol) due to the 2-amino group [1]. These mass differences directly impact the compound's logP, solubility, and chromatographic retention behavior.

Physicochemical Properties Compound Characterization Quality Control

Metabolic Stability Enhancement Conferred by the Methoxyquinoline Scaffold

The methoxyquinoline carboxylic acid scaffold has been reported to provide improved metabolic stability compared to non-methoxy quinoline analogs. According to a 2022 study, the presence of the methoxy group on the quinoline ring reduces susceptibility to oxidative metabolism, thereby extending compound half-life in biological matrices . This class-level advantage positions 2-amino-7-methoxyquinoline-3-carboxylic acid as a more favorable starting point for lead optimization compared to des-methoxy quinoline-3-carboxylic acids.

Metabolic Stability Drug Metabolism ADME

Synthetic Versatility: Orthogonal Functional Handles for Derivatization

2-Amino-7-methoxyquinoline-3-carboxylic acid presents three orthogonal reactive sites—the 2-amino group (amenable to acylation, alkylation, or diazotization), the 3-carboxylic acid (suitable for amide bond formation or esterification), and the 7-methoxy group (potential for demethylation to a hydroxyl handle). This functionalization pattern is distinct from simpler analogs like 2-aminoquinoline-3-carboxylic acid (lacking the 7-methoxy group) and 7-methoxyquinoline-3-carboxylic acid (lacking the 2-amino group), offering a unique combination of derivatization pathways [1].

Synthetic Chemistry Building Block Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2-Amino-7-methoxyquinoline-3-carboxylic acid (CAS 1780503-79-8)


Medicinal Chemistry: Design and Synthesis of Protein Kinase CK2 Inhibitors

The compound serves as a privileged scaffold for generating focused libraries of CK2 inhibitors. Based on the class-level evidence that 2-aminoquinoline-3-carboxylic acid derivatives exhibit IC50 values as low as 0.65 μM against CK2 [1], researchers can employ this core structure for systematic SAR exploration by functionalizing the amino, carboxyl, or methoxy groups.

ADME Optimization: Enhancing Metabolic Stability in Lead Compounds

The methoxyquinoline scaffold is associated with improved metabolic stability relative to non-methoxy analogs . This property makes 2-amino-7-methoxyquinoline-3-carboxylic acid a strategic starting point for medicinal chemists aiming to mitigate oxidative metabolism and improve in vivo half-life in early-stage drug discovery programs.

Analytical Chemistry and Quality Control: Reference Standard for LC-MS Identification

With a molecular weight of 218.21 g/mol and a distinct molecular formula C11H10N2O3, the compound can be used as an analytical reference standard for verifying the identity and purity of structurally related quinoline derivatives in HPLC and LC-MS workflows .

Synthetic Methodology Development: Heterocyclic Building Block for Parallel Synthesis

The presence of three orthogonal functional groups (2-NH2, 3-COOH, 7-OCH3) provides a versatile platform for parallel synthesis and diversity-oriented synthesis. Chemists can sequentially modify each handle to rapidly explore chemical space and generate compound libraries for high-throughput screening .

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